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Compound of Interest

Compound Name: H-Pro-Val-OH

CAS No.: 52899-09-9

Cat. No.: B1583113

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the dipeptide

H-Pro-Val-OH. Due to the absence of publicly available experimental spectra, this document

presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR)

spectroscopy and Mass Spectrometry (MS) characteristics. The information herein serves as a

valuable reference for the identification, characterization, and quality control of this dipeptide in

research and development settings.

Molecular Structure
H-Pro-Val-OH, also known as Prolyl-Valine, is a dipeptide composed of the amino acids Proline

and Valine linked by a peptide bond.

Chemical Structure:

Molecular Formula: C₁₀H₁₈N₂O₃

Molecular Weight: 214.26 g/mol
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Predicted ¹H and ¹³C NMR data for H-Pro-Val-OH are presented below. These predictions are

based on established chemical shift models and can be used as a guide for interpreting

experimental spectra.

The predicted ¹H NMR chemical shifts are summarized in the table below. The values are

referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

Proline-α-CH 4.3 - 4.5
Doublet of Doublets

(dd)
~8, ~4

Valine-α-CH 4.1 - 4.3 Doublet (d) ~5

Proline-δ-CH₂ 3.2 - 3.4 Multiplet (m) -

Valine-β-CH 2.1 - 2.3 Multiplet (m) -

Proline-β-CH₂ 1.9 - 2.1 Multiplet (m) -

Proline-γ-CH₂ 1.8 - 2.0 Multiplet (m) -

Valine-γ-CH₃ 0.9 - 1.1 Doublet (d) ~7

Valine-γ'-CH₃ 0.9 - 1.1 Doublet (d) ~7

Amine-NH₂ 8.0 - 8.5 Broad Singlet (br s) -

Amide-NH 7.5 - 8.0 Doublet (d) ~8

Carboxyl-OH 10.0 - 12.0 Broad Singlet (br s) -

The predicted ¹³C NMR chemical shifts are provided below, referenced to TMS at 0 ppm.
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Carbon Assignment Predicted Chemical Shift (ppm)

Proline-C=O (Amide) 172 - 175

Valine-C=O (Carboxyl) 175 - 178

Proline-α-CH 59 - 62

Valine-α-CH 58 - 61

Proline-δ-CH₂ 46 - 49

Valine-β-CH 30 - 33

Proline-β-CH₂ 29 - 32

Proline-γ-CH₂ 24 - 27

Valine-γ-CH₃ 18 - 20

Valine-γ'-CH₃ 17 - 19

A general protocol for acquiring NMR spectra of a dipeptide like H-Pro-Val-OH is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the

chemical shifts of exchangeable protons (e.g., -NH₂, -COOH, -NH).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher for better signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 45-90 degree pulse angle, a spectral width of 200-220 ppm,

and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of

carbon nuclei.

A larger number of scans is generally required compared to ¹H NMR to achieve a good

signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The expected characteristic IR absorption bands for H-Pro-Val-
OH are listed below.
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Functional Group Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad, Strong

N-H (Amine & Amide) Stretching 3200 - 3500 Medium, Broad

C-H (Aliphatic) Stretching 2850 - 3000 Medium to Strong

C=O (Carboxylic Acid) Stretching 1700 - 1725 Strong

C=O (Amide I) Stretching 1630 - 1680 Strong

N-H (Amide II) Bending 1510 - 1570 Medium

C-N Stretching 1000 - 1350 Medium

O-H Bending 1395 - 1440 Medium

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

For H-Pro-Val-OH, electrospray ionization (ESI) is a common and suitable ionization method.

Ion Formula Expected m/z

Molecular Ion [M+H]⁺ [C₁₀H₁₉N₂O₃]⁺ 215.14

Sodium Adduct [M+Na]⁺ [C₁₀H₁₈N₂O₃Na]⁺ 237.12

Potassium Adduct [M+K]⁺ [C₁₀H₁₈N₂O₃K]⁺ 253.10

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural

information. The most common fragmentation occurs at the peptide bond, leading to the

formation of b- and y-ions.

b-ions: Contain the N-terminus.

b₁ ion (Pro): m/z 98.06

y-ions: Contain the C-terminus.

y₁ ion (Val): m/z 118.09

Other potential fragmentations include the loss of water (-18 Da) or ammonia (-17 Da) from the

molecular ion or fragment ions.

Sample Preparation: Dissolve a small amount of the dipeptide in a suitable solvent, such as

a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote

ionization.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.
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Acquire the full scan mass spectrum in positive ion mode to observe the protonated

molecular ion [M+H]⁺ and other adducts.

For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ ion and

subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions, which can be used to confirm the amino acid sequence.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a dipeptide such as H-Pro-Val-OH.
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A logical workflow for the spectroscopic analysis of H-Pro-Val-OH.

To cite this document: BenchChem. [Spectroscopic Data Analysis of H-Pro-Val-OH: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583113/docs#spectroscopic-data-analysis-of-h-pro-
val-oh-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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